N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide
CAS No.:
Cat. No.: VC16399433
Molecular Formula: C13H8FN3O3
Molecular Weight: 273.22 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide -](/images/structure/VC16399433.png)
Specification
Molecular Formula | C13H8FN3O3 |
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Molecular Weight | 273.22 g/mol |
IUPAC Name | N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide |
Standard InChI | InChI=1S/C13H8FN3O3/c14-9-5-3-8(4-6-9)11-12(17-20-16-11)15-13(18)10-2-1-7-19-10/h1-7H,(H,15,17,18) |
Standard InChI Key | SNMUIVPWNMPKFP-UHFFFAOYSA-N |
Canonical SMILES | C1=COC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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1,2,5-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for enhancing metabolic stability and binding affinity in drug candidates .
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4-Fluorophenyl Substituent: The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, potentially improving bioavailability and target interaction.
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Furan-2-carboxamide Group: The furan ring contributes to planar geometry, while the carboxamide moiety enables hydrogen bonding with biological targets, critical for pharmacological activity.
The planar arrangement of the oxadiazole and furan rings, as evidenced by computational modeling, facilitates π-π stacking interactions with aromatic residues in enzyme active sites. Intramolecular hydrogen bonding between the oxadiazole’s nitrogen and the carboxamide’s carbonyl oxygen further stabilizes the structure .
Physicochemical Profile
Key properties include:
Property | Value |
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Molecular Weight | 273.22 g/mol |
Solubility (pH 7.4) | >41 µg/mL |
LogP (Partition Coefficient) | 2.1 (predicted) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
The moderate lipophilicity (LogP ≈ 2.1) suggests balanced membrane permeability and aqueous solubility, favorable for oral bioavailability. The solubility (>41 µg/mL) indicates suitability for in vitro assays, though formulation optimization may be required for in vivo studies.
Synthesis and Optimization Strategies
Multi-Step Synthetic Pathways
The synthesis of N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide typically follows a convergent approach:
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Formation of the Oxadiazole Core:
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Intermediate 1: 4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine is synthesized via cyclization of a nitrile oxide with a fluorophenyl-substituted amidoxime. The reaction is catalyzed by ferric chloride in acetic acid, yielding the oxadiazole ring with >75% efficiency .
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Intermediate 2: Furan-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form furan-2-carbonyl chloride, which subsequently reacts with Intermediate 1 in anhydrous dichloromethane (DCM) under nitrogen atmosphere .
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Coupling Reaction:
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Purification:
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Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol, yielding >95% purity by HPLC.
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Green Chemistry Innovations
Recent advances emphasize solvent-free mechanochemical synthesis using ball milling, reducing reaction times from hours to 30 minutes and improving yields to 85% . Microwave-assisted cyclization has also been explored, enabling rapid heating and higher regioselectivity .
Biological Activities and Mechanistic Insights
Antimicrobial Efficacy
Against methicillin-resistant Staphylococcus aureus (MRSA), the compound exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to vancomycin (MIC = 2 µg/mL). Synergy studies with β-lactam antibiotics show a 4-fold reduction in MIC, suggesting potential as an adjuvant therapy .
Anti-Inflammatory Activity
In a murine model of carrageenan-induced paw edema, oral administration (50 mg/kg) reduced swelling by 62% at 4 hours, outperforming ibuprofen (55% reduction). The mechanism involves suppression of NF-κB signaling and COX-2 expression .
Pharmacological and Toxicological Profile
Pharmacokinetics
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Absorption: Cₘₐₓ = 1.2 µg/mL at Tₘₐₓ = 2 hours in rat plasma following 10 mg/kg oral dose.
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Metabolism: Hepatic CYP3A4-mediated oxidation generates a hydroxylated metabolite, which retains 40% of the parent compound’s activity .
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Excretion: 78% renal excretion within 24 hours, with a terminal half-life of 3.8 hours .
Acute Toxicity
LD₅₀ in mice exceeds 500 mg/kg, with no observed neurotoxicity or hepatotoxicity at therapeutic doses. Chronic toxicity studies (28 days, 50 mg/kg/day) revealed mild renal tubular hyperplasia, warranting dose optimization .
Future Directions and Challenges
While N-[4-(4-fluorophenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide demonstrates multifaceted bioactivity, challenges remain:
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Solubility Limitations: Prodrug strategies, such as phosphate ester formation, could enhance aqueous solubility for intravenous delivery.
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Target Identification: Proteomic profiling and CRISPR-Cas9 screens are needed to elucidate off-target effects and resistance mechanisms.
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Clinical Translation: Preclinical trials in xenograft models will validate efficacy and safety prior to Phase I studies.
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